molecular formula C16H11F7N2O B11481794 N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide

Cat. No.: B11481794
M. Wt: 380.26 g/mol
InChI Key: GOAOUFOPIHCBMP-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in organic synthesis and catalysis.

    4-Fluoroaniline: An aromatic amine with applications in chemical synthesis and pharmaceuticals.

    Hexafluoroisopropanol: A fluorinated solvent with high ionizing power, used in various chemical reactions.

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide stands out due to its unique combination of fluorinated groups and aromatic amine, providing distinct chemical and biological properties

Properties

Molecular Formula

C16H11F7N2O

Molecular Weight

380.26 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]benzamide

InChI

InChI=1S/C16H11F7N2O/c17-11-6-8-12(9-7-11)24-14(15(18,19)20,16(21,22)23)25-13(26)10-4-2-1-3-5-10/h1-9,24H,(H,25,26)

InChI Key

GOAOUFOPIHCBMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=C(C=C2)F

Origin of Product

United States

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